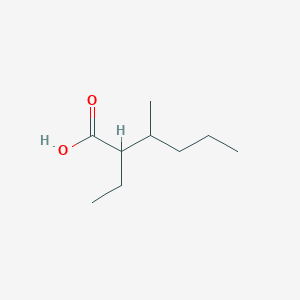

2-Ethyl-3-methylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74581-94-5 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-ethyl-3-methylhexanoic acid |

InChI |

InChI=1S/C9H18O2/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

KVHVVWNXJWZHGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3-methylhexanoic Acid (CAS: 74581-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylhexanoic acid, with the CAS number 74581-94-5, is a branched-chain carboxylic acid. Its structure, featuring nine carbon atoms, lends it specific physicochemical properties that are of interest in various chemical and biomedical research fields.[1] This guide provides a comprehensive overview of its chemical and physical characteristics, synthesis and analytical methodologies, safety considerations, and a discussion of its potential biological activities, offering a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 74581-94-5 | [1][2][3] |

| Molecular Formula | C9H18O2 | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | No common synonyms found | |

| Appearance | Colorless viscous liquid (predicted) | [4] |

| Boiling Point | Approximately 185 °C (predicted) | [4] |

| Density | Approximately 0.87 g/cm³ (predicted) | [4] |

| Vapor Pressure | 0.0226 mmHg at 25°C | [5] |

| Solubility | Soluble in organic solvents, low solubility in water | [4] |

| pKa | Data not available | |

| LogP | 3.1 (predicted) | [1] |

Synthesis and Purification

The synthesis of this compound, an α-alkylated carboxylic acid, can be achieved through established organic chemistry methodologies. A common and effective approach is the malonic ester synthesis.[6]

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a general procedure for the synthesis of α-alkylated carboxylic acids, adapted for the specific synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethyl iodide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring.

-

First Alkylation: Add 2-bromopentane dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature as needed. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete reaction.

-

Second Enolate Formation and Alkylation: After cooling the reaction mixture, add another equivalent of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl iodide. Reflux the mixture again for 2-3 hours.

-

Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture for several hours to hydrolyze the ester groups to carboxylates.

-

Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is strongly acidic. This will protonate the carboxylates and induce decarboxylation upon heating. Gently heat the mixture until the evolution of carbon dioxide ceases.

-

Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Logical Workflow for Synthesis

Caption: Synthesis of this compound via malonic ester synthesis.

Analytical Methods

The characterization and quantification of this compound require specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful method for its analysis, often requiring derivatization to increase volatility.

Experimental Protocol: GC-MS Analysis (with Silylation)

This protocol outlines a general procedure for the analysis of carboxylic acids like this compound by GC-MS following derivatization.

Materials:

-

This compound sample

-

Internal standard (e.g., a deuterated analog)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile (B52724) or Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): To a known volume of the sample (e.g., in a biological matrix), add a known amount of the internal standard. Extract the analyte using ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Transfer the organic layer to a clean tube.

-

Derivatization: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. To the dried residue, add a silylating reagent such as BSTFA with 1% TMCS in a suitable solvent (e.g., acetonitrile or pyridine). Seal the vial and heat at approximately 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) ester.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions:

-

Injector: Splitless mode, temperature e.g., 250°C.

-

Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.

-

-

-

Data Analysis: Identify the derivatized this compound based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard using a calibration curve.

Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: An IR spectrum of this compound is available in the NIST Chemistry WebBook.[2][3][7] It will show a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum of the underivatized acid will likely show a weak molecular ion peak due to fragmentation. The trimethylsilyl derivative will produce a more stable molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar branched-chain carboxylic acids, particularly its isomer 2-ethylhexanoic acid (2-EHA), provides valuable insights into its potential biological effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

2-EHA is known to be a weak activator of all three subtypes of Peroxisome Proliferator-Activated Receptors (PPARα, PPARβ/δ, and PPARγ), with a preference for PPARα.[4] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, inflammation, and cell differentiation.[9] Activation of PPARα, predominantly expressed in the liver, leads to the upregulation of genes involved in fatty acid oxidation.

Given the structural similarity, it is plausible that this compound may also interact with and activate PPARs. This potential mechanism of action is of significant interest in the context of metabolic diseases.

Potential Signaling Pathway: PPARα Activation

Caption: Postulated PPARα activation by this compound.

Metabolism

The metabolism of the related 2-ethylhexanoic acid in humans primarily occurs through beta-oxidation, leading to the formation of metabolites such as 2-ethyl-3-oxohexanoic acid.[10][11][12] It is likely that this compound would also be a substrate for mitochondrial beta-oxidation, although the branching at the 3-position may influence the rate and products of this metabolic pathway.

Safety and Handling

-

Hazard Identification: May cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a branched-chain fatty acid with potential for further investigation in the fields of medicinal chemistry and drug development. While specific data on its biological activity is scarce, its structural similarity to known PPAR activators suggests a plausible mechanism of action that warrants further exploration. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this compound for in-depth biological evaluation. As with any chemical, appropriate safety precautions should be strictly followed during its handling and use.

References

- 1. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substituted carboxylic compound synthesis by C-alkylation [organic-chemistry.org]

Physicochemical Properties of 2-Ethyl-3-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-3-methylhexanoic acid (CAS No. 74581-94-5). The information herein is compiled for use in research, drug development, and quality control applications, with a focus on quantitative data, experimental methodologies, and logical workflows for property assessment.

Compound Identification and Structure

IUPAC Name: this compound[1][2] CAS Number: 74581-94-5[1][2][3] Molecular Formula: C₉H₁₈O₂[1][2][3] Canonical SMILES: CCCC(C)C(CC)C(=O)O[1] InChI Key: KVHVVWNXJWZHGB-UHFFFAOYSA-N[1][2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, many values for this specific compound are computationally predicted due to a lack of published experimental studies. All predicted values are clearly marked as such.

| Property | Value | Unit | Type | Source |

| General | ||||

| Molecular Weight | 158.24 | g/mol | Calculated | PubChem[1] |

| Thermodynamic | ||||

| Boiling Point | 550.49 (277.34 °C) | K | Predicted | Cheméo (Joback Method)[4] |

| Melting Point | 271.94 (-1.21 °C) | K | Predicted | Cheméo (Joback Method)[4] |

| Vapor Pressure | 0.0226 | mmHg (at 25 °C) | Experimental | LookChem[3] |

| Partitioning/Solubility | ||||

| Octanol-Water Partition Coefficient (logP) | 3.1 | dimensionless | Predicted | PubChem (XLogP3)[1] |

| Octanol-Water Partition Coefficient (logP) | 2.533 | dimensionless | Predicted | Cheméo (Crippen Method)[4] |

| Water Solubility (logS) | -2.21 | log(mol/L) | Predicted | Cheméo (Crippen Method)[4] |

| Acidity | ||||

| pKa | 4.90 ± 0.10 | dimensionless | Predicted | ACD/Labs (via ChemAxon) |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data for critical applications.

Experimental Protocols for Key Properties

Detailed experimental determination of physicochemical properties is critical for regulatory submission and scientific accuracy. The following sections describe standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.[5][6] OECD Guideline 103 outlines several methods applicable to liquid substances like this compound, provided they do not chemically decompose at their boiling point.[5][7]

Principle Methods:

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.

-

Dynamic Method: A vessel containing the substance is heated, and the boiling point is recorded at a specified pressure. This method can also be used to determine vapor pressure.[5][7]

-

Differential Scanning Calorimetry (DSC): In this thermo-analytical technique, the difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.[8] The onset of the endothermic peak corresponds to the boiling point.

-

Siwoloboff's Method: A small sample is heated in a capillary tube arrangement, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.

General Protocol (using DSC):

-

Calibration: Calibrate the DSC instrument using high-purity standard materials with known melting/boiling points.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a suitable DSC pan (e.g., a volatile sample pan).

-

Heating Program: Subject the sample and an empty reference pan to a controlled, linear temperature program (e.g., a heating rate of 10 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: The boiling point is determined from the resulting thermogram, typically as the extrapolated onset temperature of the boiling endotherm.[8]

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like this compound, it indicates the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations.[9][10]

Principle Methods:

-

Titration Method: A solution of the substance is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is calculated from the pH at the half-equivalence point.[11][12]

-

Spectrophotometric Method: This method is suitable for compounds where the ionized and non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions at various known pH values is measured, allowing for the calculation of the ratio of the two forms and, subsequently, the pKa.

-

Conductometric Method: This method relies on the difference in the molar conductivity of the ionized and non-ionized forms. The conductivity of the solution is measured as a function of concentration to determine the dissociation constant.

General Protocol (Titration Method):

-

Solution Preparation: Prepare a solution of this compound of known concentration in purified water, often with an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the point where half of the acid has been neutralized (the midpoint of the steep part of the titration curve).

Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)

The n-octanol/water partition coefficient (Pₒₗ) is a measure of a chemical's lipophilicity. It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The value is typically expressed as its logarithm (logP). The Shake-Flask method is the classical approach for its determination.[13][14]

Principle: A solution of the test substance is prepared in either n-octanol or water (pre-saturated with the other solvent). This solution is then mixed with a volume of the other solvent. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[15]

General Protocol (Shake-Flask Method):

-

Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Test Solution: Prepare a stock solution of this compound in one of the phases. The concentration should be low enough to not exceed its solubility in either phase.[14]

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the two solvent phases and a known amount of the stock solution. For ionizable substances like this acid, the aqueous phase should be buffered to a pH where the substance is predominantly in its non-ionized form (at least 2 pH units below the pKa).[16]

-

Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached (e.g., 2 hours at a constant temperature, typically 20-25 °C).[17]

-

Phase Separation: Separate the two phases. Centrifugation is typically required to ensure complete separation and avoid emulsions.[16][17]

-

Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the partition coefficient (Pₒₗ) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as logPₒₗ. The experiment should be performed in triplicate.[17]

Visualization of Assessment Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as this compound.

References

- 1. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound|74581-94-5|lookchem [lookchem.com]

- 4. This compound (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. Test No. 112: Dissociation Constants in Water - Overton [app.overton.io]

- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 12. OECD 112 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-3-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Ethyl-3-methylhexanoic Acid

This compound, with the chemical formula C9H18O2, is a nine-carbon branched-chain fatty acid.[1] Its structure incorporates two stereogenic centers, leading to the existence of two pairs of enantiomers and two pairs of diastereomers. The specific spatial arrangement of the ethyl and methyl groups at these chiral centers dictates the unique physical, chemical, and biological properties of each stereoisomer.

Physicochemical Properties

The general physicochemical properties of the racemic mixture of this compound are summarized in Table 1. It is important to note that specific quantitative data for the individual stereoisomers, such as specific rotation, melting points, and boiling points, are not extensively reported in the current scientific literature.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| CAS Number | 74581-94-5 | [3] |

| Vapor Pressure | 0.0226 mmHg at 25°C | [3] |

| LogP | 3.1 | [1] |

Note: The data presented in this table pertains to the racemic mixture of this compound. Specific data for individual stereoisomers are currently unavailable in the cited literature.

Stereochemistry of this compound

The presence of two chiral centers at positions C2 and C3 results in four possible stereoisomers. These can be grouped into two pairs of enantiomers:

-

(2R,3R)-2-ethyl-3-methylhexanoic acid and (2S,3S)-2-ethyl-3-methylhexanoic acid (Enantiomeric Pair 1)

-

(2R,3S)-2-ethyl-3-methylhexanoic acid and (2S,3R)-2-ethyl-3-methylhexanoic acid (Enantiomeric Pair 2)

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric.

Synthesis and Separation of Stereoisomers

The synthesis of a racemic mixture of this compound can be achieved through various organic synthesis routes, including the oxidation of the corresponding aldehyde, 2-ethyl-3-methylhexanal. However, the preparation of individual stereoisomers necessitates either stereoselective synthesis or the resolution of the racemic mixture.

General Experimental Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure and would require optimization for this compound.

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, acetone). Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to the solution.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require screening to achieve efficient separation.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric excess of the salt should be determined at this stage using techniques like chiral HPLC.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid.

-

Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified enantiomer.

References

An In-Depth Technical Guide to the IUPAC Nomenclature and Properties of C9H18O2 Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and synthesis of carboxylic acid isomers with the molecular formula C9H18O2. This class of medium-chain fatty acids, including both straight-chain and branched-chain variants, is of significant interest in various fields, including drug development, due to their diverse biological activities.

IUPAC Nomenclature of C9H18O2 Carboxylic Acid Isomers

The systematic naming of the vast number of C9H18O2 carboxylic acid isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary straight-chain isomer is nonanoic acid. Branched isomers are named based on the longest carbon chain containing the carboxyl group, with substituents numbered from the carboxyl carbon (C1).

This guide details a selection of these isomers, illustrating the application of IUPAC nomenclature rules. The isomers are categorized by their parent chain length to provide a systematic understanding of their structural diversity.

Quantitative Data of C9H18O2 Carboxylic Acid Isomers

The physicochemical properties of C9H18O2 carboxylic acid isomers vary significantly with their molecular structure. Branching in the carbon chain generally influences boiling points, melting points, and densities. The following table summarizes key quantitative data for a range of these isomers, facilitating comparison and aiding in the selection of compounds for specific research applications.

| IUPAC Name | Other Names | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Nonanoic Acid | Pelargonic acid, Nonylic acid | 112-05-0 | 254 | 12.5 | 0.900 |

| Octanoic acid, methyl- | |||||

| 2-Methyloctanoic acid | - | 3004-93-1 | ~246 | - | ~0.911 |

| 4-Methyloctanoic acid | - | 5634-35-5 | 260-265 | 15-20 | ~0.91 |

| 7-Methyloctanoic acid | Isononanoic acid | 26896-18-4 | 253.4 | - | 0.919 |

| Heptanoic acid, dimethyl- | |||||

| 2,2-Dimethylheptanoic acid | - | 14250-73-8 | - | - | - |

| 2,3-Dimethylheptanoic acid | - | 67061-25-0 | - | - | - |

| 2,4-Dimethylheptanoic acid | - | - | - | - | - |

| 2,6-Dimethylheptanoic acid | - | 60148-94-9 | - | - | - |

| 3,6-Dimethylheptanoic acid | - | 44980-98-5 | - | - | - |

| 4,6-Dimethylheptanoic acid | - | 855898-16-7 | - | - | - |

| Heptanoic acid, ethyl- | |||||

| 2-Ethylheptanoic acid | 3-Octanecarboxylic acid | 3274-29-1 | - | - | - |

| 3-Ethylheptanoic acid | - | 14272-47-0 | 236.15 | 13.94 | - |

| 4-Ethylheptanoic acid | - | 132735-95-6 | - | - | - |

| Hexanoic acid, propyl- | |||||

| 2-Propylhexanoic acid | 4-Octanecarboxylic acid | 3274-28-0 | - | - | - |

| Hexanoic acid, trimethyl- | |||||

| 3,5,5-Trimethylhexanoic acid | Isononanoic acid | 3302-10-1 | 253.4 | - | 0.919 |

| 2,4,4-Trimethylhexanoic acid | - | - | - | - | - |

Experimental Protocols: Synthesis of Key C9H18O2 Carboxylic Acids

Detailed methodologies for the synthesis of specific C9H18O2 carboxylic acids are crucial for their application in research and development. Below are summaries of established protocols for the preparation of nonanoic acid and several of its branched-chain isomers.

Synthesis of Nonanoic Acid

Commercial production of nonanoic acid is primarily achieved through two main routes:

-

Ozonolysis of Oleic Acid : This widely used industrial method involves the cleavage of the double bond in oleic acid by ozone, co-producing nonanoic acid and azelaic acid.[1] The process is typically a two-stage reaction involving ozonization followed by oxidative decomposition of the resulting ozonide.[1]

-

Hydroformylation of 1-Octene (B94956) : This "oxo synthesis" method involves the hydroformylation of 1-octene to produce nonanal, which is subsequently oxidized to nonanoic acid.[1]

Synthesis of 2-Methyloctanoic Acid

A common laboratory synthesis involves the oxidation of the corresponding alcohol:

-

Oxidation of (-)-2-methyloctanol : An emulsion of (-)-2-methyloctanol in water and sulfuric acid is treated with a dropwise addition of potassium permanganate.[2][3] The resulting 2-methyloctanoic acid is then isolated and purified through extraction and distillation under reduced pressure.[2][3]

Synthesis of 2-Ethylheptanoic Acid

This branched-chain acid can be synthesized through the oxidation of its corresponding aldehyde:

-

Oxidation of 2-Ethylhexanal (B89479) : A method utilizing N-hydroxyphthalimide as a catalyst for the oxidation of 2-ethylhexanal with oxygen or air in isobutanol as a solvent provides high selectivity for 2-ethylhexanoic acid under mild conditions.[4]

Synthesis of 3,5,5-Trimethylhexanoic Acid

This highly branched isomer is often produced from diisobutylene:

-

Oxidation of 3,5,5-trimethylhexanol : Air is passed through 3,5,5-trimethylhexanol, which can be in the presence of an oxidation catalyst like manganous acetate (B1210297) in acetic acid, to yield 3,5,5-trimethylhexanoic acid.[5] The product is then purified by distillation.[5] The starting alcohol is obtained by the hydroformylation of diisobutylene.[5]

Biological Activity and Signaling Pathways

Medium-chain fatty acids (MCFAs) and branched-chain fatty acids (BCFAs) are not only metabolic fuels but also act as signaling molecules.[6][7] They can modulate gene expression and influence various cellular processes, making them relevant to drug development.

Branched-chain fatty acids have been shown to possess anti-inflammatory and anti-cancer properties.[8][9] Nonanoic acid, in particular, has been observed to induce neuronal differentiation and modulate inflammatory responses.[10]

A notable signaling pathway involves the interaction of nonanoic acid with the olfactory receptor OR51E1 in small intestinal neuroendocrine tumor (SI-NET) cells.[11] This interaction leads to altered metabolic activity and can induce changes related to neuroendocrine differentiation and hormone secretion.[11]

General Metabolic Pathway of Medium-Chain Fatty Acids

The following diagram illustrates the general metabolic fate of MCFAs, including C9 acids, within a cell.

Caption: General metabolic pathway of medium-chain fatty acids in the mitochondrion.

Potential Signaling Pathway of Nonanoic Acid in SI-NET Cells

This diagram depicts a potential signaling cascade initiated by nonanoic acid in small intestinal neuroendocrine tumor cells.

Caption: Potential signaling pathway of nonanoic acid in SI-NET cells via the OR51E1 receptor.

This guide serves as a foundational resource for professionals engaged in research and development involving C9H18O2 carboxylic acids. The systematic presentation of their nomenclature, coupled with quantitative data and insights into their synthesis and biological roles, is intended to facilitate further scientific exploration and application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]

- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 11. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-3-methylhexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-Ethyl-3-methylhexanoic acid. Due to the limited availability of experimental data for this specific compound, this paper also reviews the established experimental protocols for determining the thermodynamic properties of carboxylic acids, thereby offering a foundational framework for future research. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of the physicochemical characteristics of this and similar molecules.

Introduction

This compound (C₉H₁₈O₂) is a branched-chain carboxylic acid.[1][2][3][4] Understanding its thermodynamic properties is crucial for a variety of applications, including reaction engineering, process design, and drug development, where such data informs stability, solubility, and bioavailability. This document consolidates the available data for this compound and outlines the primary experimental techniques for their determination.

Physicochemical Properties of this compound

The experimental data on the thermodynamic properties of this compound are not extensively reported in the literature. However, some key physical properties have been identified.

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₈O₂ | - | [1][2][3][4] |

| Molecular Weight | 158.24 | g/mol | [1][2] |

| CAS Number | 74581-94-5 | - | [1][3][4] |

| Vapor Pressure | 0.0226 | mmHg at 25°C | [5] |

Table 1: General Physicochemical Properties of this compound.

Thermodynamic Properties

| Property | Value | Unit | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4799.60 ± 1.70 | kJ/mol | [6][7] |

| Enthalpy of Formation (ΔfH°) | -559.50 ± 2.10 | kJ/mol | [7] |

| Liquid Phase Enthalpy of Formation (hfl) | -635.10 ± 2.00 | kJ/mol | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 75.60 ± 0.50 | kJ/mol | [7] |

| Normal Boiling Point (Tboil) | 442.4 | °F (228 °C) | [8] |

Table 2: Experimentally Determined Thermodynamic Properties for 2-Ethylhexanoic Acid.

It is important to note that these values are for a structural isomer and should be used with caution as branching can influence thermodynamic properties.

Experimental Protocols for Determining Thermodynamic Properties

The thermodynamic properties of carboxylic acids are typically determined using calorimetric techniques.[9] These methods measure the heat changes associated with physical or chemical processes.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure a number of characteristic properties of a sample, including fusion and crystallization events, as well as glass transition temperatures.[10] It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[10]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the carboxylic acid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC instrument.

-

Temperature Program: The instrument heats the sample and reference at a constant rate.

-

Data Acquisition: The differential heat flow to the sample and reference is measured and recorded as a function of temperature.

-

Analysis: The resulting DSC curve is analyzed to determine thermodynamic properties. Endothermic and exothermic events appear as peaks on the curve. The enthalpy of fusion (ΔfusH°), for instance, can be calculated by integrating the area of the melting peak.[11][12] The heat capacity can also be determined from the DSC signal.[13][14]

Bomb calorimetry is used to determine the enthalpy of combustion of a substance.[9]

Methodology:

-

Sample Preparation: A known mass of the carboxylic acid is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with excess oxygen at high pressure.

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited by a small electrical spark.

-

Temperature Measurement: The temperature of the water is measured before and after combustion.

-

Calculation: The heat of combustion is calculated from the temperature change of the water and the heat capacity of the calorimeter.[9]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of thermodynamic properties of a carboxylic acid using calorimetry.

Conclusion

While direct experimental thermodynamic data for this compound is sparse, this guide provides a framework for its determination by outlining established experimental protocols. The data for the closely related 2-Ethylhexanoic acid offers a preliminary estimation of its properties. For researchers and professionals in drug development and chemical engineering, the application of techniques such as Differential Scanning Calorimetry and Bomb Calorimetry will be essential in generating the precise data needed for modeling and process optimization. Further research is warranted to experimentally determine the thermodynamic properties of this compound to fill the existing data gap.

References

- 1. This compound (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

A Comprehensive Technical Review of 2-Ethyl-3-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methylhexanoic acid is a branched-chain carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. Its unique structural features, including two chiral centers, make it an interesting candidate for further investigation. This technical guide provides a comprehensive review of the currently available published literature on this compound, focusing on its chemical and physical properties, a plausible synthetic route, a proposed analytical methodology, and a summary of the biological activity of a closely related compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These data have been compiled from various chemical databases.[1][2][3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 74581-94-5 | [1][2][3] |

| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |

| Molecular Weight | 158.24 g/mol | [1] |

| Vapor Pressure | 0.0226 mmHg at 25°C | [3] |

| Computed XLogP3 | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 158.130679813 | [1] |

| Monoisotopic Mass | 158.130679813 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 121 | [1] |

Synthesis of this compound

Proposed Experimental Protocol: Malonic Ester Synthesis

This protocol is a generalized procedure based on the principles of malonic ester synthesis.[5][6] Optimization of reaction conditions may be necessary to achieve high yields of this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl iodide

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.

-

First Alkylation (Introduction of the Butyl Group): After the formation of the sodiomalonic ester is complete, add 1-bromobutane dropwise to the reaction mixture. Reflux the mixture for several hours to ensure complete reaction.

-

Isolation of the Mono-alkylated Ester: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the ether layer with water and then dry over anhydrous magnesium sulfate. Remove the ether by distillation to obtain the crude diethyl butylmalonate.

-

Second Alkylation (Introduction of the Ethyl Group): Repeat the enolate formation step using the purified diethyl butylmalonate and sodium ethoxide in absolute ethanol. Following this, add ethyl iodide dropwise and reflux the mixture.

-

Hydrolysis of the Di-alkylated Ester: The resulting diethyl ethylbutylmalonate is then hydrolyzed by refluxing with a solution of sodium hydroxide. After the reaction is complete, acidify the solution with hydrochloric acid.

-

Decarboxylation: The acidified mixture containing the substituted malonic acid is heated to induce decarboxylation, yielding this compound.

-

Purification: The final product can be purified by distillation under reduced pressure.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis and quantification of this compound. Due to the carboxylic acid moiety, derivatization is often required to improve volatility and chromatographic peak shape. Silylation is a common derivatization method for this purpose.[7]

Proposed Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.[7][8]

Materials:

-

This compound standard

-

Internal standard (e.g., Tridecanoic acid)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Solvent (e.g., Acetonitrile or Pyridine)

-

GC-MS instrument with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Procedure:

-

Sample Preparation:

-

For quantitative analysis, accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

-

Add a known amount of the internal standard solution.

-

If the sample is in a complex matrix (e.g., biological fluid), a liquid-liquid extraction step may be necessary.[8]

-

-

Derivatization:

-

Transfer an aliquot of the sample solution to a reaction vial and evaporate the solvent under a stream of nitrogen.

-

To the dried residue, add the silylating agent and a solvent.[8]

-

Seal the vial and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

-

Caption: General workflow for the GC-MS analysis of this compound.

Biological Activity

There is currently no specific published literature on the biological activity or signaling pathways of this compound. However, data is available for the structurally related compound, 2-ethylhexanoic acid (2-EHA). It is important to note that these findings for 2-EHA may not be directly extrapolated to this compound due to differences in their molecular structure.

Studies on 2-ethylhexanoic acid have indicated potential toxicological effects. It has been classified as a Category 3 reproductive toxin, with evidence suggesting possible harm to the unborn child.[9][10] In vitro studies on human polymorphonuclear leukocytes have shown that 2-EHA can inhibit the production of reactive oxygen species (ROS), suggesting a potential immunosuppressive effect.[11] The mechanism of this inhibition appears to occur downstream of protein kinase C (PKC) activation.[11] Furthermore, 2-ethylhexanoic acid has been identified as a liver and developmental toxicant in rodents at high doses.[12]

Hypothetical Signaling Pathway for Investigation

Given the inhibitory effect of the related compound 2-EHA on ROS production in immune cells, a hypothetical signaling pathway for investigation for this compound could involve the NADPH oxidase complex, a key enzyme responsible for ROS generation in phagocytes. The following diagram illustrates a simplified, speculative pathway that could be a starting point for future research.

Caption: Hypothetical signaling pathway for the modulation of ROS production.

Conclusion

This technical guide has summarized the available literature on this compound, providing key physical and chemical data. While specific experimental protocols for its synthesis and analysis are not explicitly detailed in current publications, plausible methods based on established chemical principles have been proposed. The lack of data on the biological activity of this compound highlights an area for future research, with the activity of the related compound 2-ethylhexanoic acid suggesting potential avenues of investigation. The information and proposed methodologies presented here are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. benchchem.com [benchchem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cir-safety.org [cir-safety.org]

The Biological Activity of Branched-Chain Fatty Acids: A Technical Guide for Researchers

Abstract: Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids with one or more methyl branches. Once considered minor components of the total fatty acid pool, emerging research has illuminated their significant and diverse biological activities. This technical guide provides an in-depth overview of the current understanding of BCFA bioactivity, with a focus on their anti-inflammatory, anticancer, and metabolic regulatory roles. Detailed experimental protocols for key assays and curated quantitative data are presented to support researchers and drug development professionals in this burgeoning field. Furthermore, key signaling pathways modulated by BCFAs are visualized to facilitate a deeper understanding of their molecular mechanisms of action.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily saturated fatty acids characterized by the presence of one or more methyl groups along their carbon chain. The most common forms are the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon. BCFAs are found in various natural sources, including dairy products, ruminant meat, and certain fermented foods.[1] They are also synthesized by the gut microbiota.[2] While present in human tissues in relatively low concentrations, their biological effects are potent and structure-specific.[1][3]

Biological Activities of Branched-Chain Fatty Acids

Anti-inflammatory and Immune-Modulatory Effects

BCFAs have demonstrated significant anti-inflammatory properties across various models.[4] They can modulate immune and disease-associated pathways in peripheral tissues and the brain by suppressing pro-inflammatory molecules and enhancing anti-inflammatory markers.[4] A key mechanism underlying these effects is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[5][6]

In human intestinal epithelial Caco-2 cells, both iso- and anteiso-BCFAs have been shown to reduce lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) expression.[5][7] Anteiso-BCFAs were found to be more effective suppressors of IL-8 than their iso counterparts.[5][7] This effect is, at least in part, mediated by the downregulation of Toll-like receptor 4 (TLR-4) expression.[5][7] In human adipocytes, iso-BCFAs have been shown to decrease the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in a dose-dependent manner.[6]

Table 1: Quantitative Effects of BCFAs on Inflammatory Markers

| BCFA Type | Cell Line | Treatment | Target Gene/Protein | Effect | Reference |

| iso- and anteiso-BCFAs | Caco-2 | LPS stimulation | IL-8 mRNA | Dose-dependent reduction | [5][7] |

| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | IL-6 mRNA | Dose-dependent decrease | [6][8] |

| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | COX-2 mRNA | Dose-dependent decrease | [6][8] |

| anteiso-12-methyltetradecanoic acid (12-MTA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | IL-6 mRNA | Increase at 10 µM | [6][8] |

| Mixture of BCFAs | Neonatal rat model of necrotizing enterocolitis | Dietary supplementation | IL-10 gene expression | Enhanced expression | [9] |

Anticancer Activity

Several BCFAs have exhibited cytotoxic and pro-apoptotic activities against various cancer cell lines.[7] The saturated BCFA, 13-methyltetradecanoic acid (13-MTD), has been shown to induce apoptotic cell death in human breast cancer cells and T-cell non-Hodgkin's lymphoma (T-NHL) cell lines.[7][10] The anticancer mechanism of 13-MTD involves the downregulation of p-AKT and the activation of caspase-3.[10]

Table 2: Anticancer Activity of 13-Methyltetradecanoic Acid (13-MTD)

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| Jurkat | T-cell non-Hodgkin's lymphoma | CCK-8 | Proliferation inhibition | [10] |

| Hut78 | T-cell non-Hodgkin's lymphoma | CCK-8 | Proliferation inhibition | [10] |

| EL4 | T-cell non-Hodgkin's lymphoma | CCK-8 | Proliferation inhibition | [10] |

| MCF-7 | Breast adenocarcinoma | Cytotoxicity assay | D50 of iso-16:0 was the lowest among iso-series BCFAs | [7] |

| SKBR-3 | Breast adenocarcinoma | MTS assay | Reduced cell viability | [11] |

Metabolic Regulation

BCFAs play a significant role in regulating lipid and glucose metabolism.[3] Their effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[12][13] Phytanic acid, a multimethyl-branched-chain fatty acid, and its metabolite pristanic acid are natural ligands for PPARα.[12][13] Activation of PPARα by BCFAs can lead to increased fatty acid oxidation and a reduction in hepatic triglyceride levels.[14]

In human adipocytes, iso-BCFAs have been found to decrease the expression of genes involved in lipid synthesis in a dose-dependent manner.[6] Conversely, some anteiso-BCFAs have been shown to increase the expression of fatty acid synthase (FASN) in hepatocytes.[15]

Table 3: Quantitative Effects of BCFAs on Metabolic Gene Expression

| BCFA Type | Cell Line/Model | Treatment | Target Gene | Effect | Reference |

| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | SREBP1 mRNA | Dose-dependent decrease | [6][8] |

| iso-14-methylpentadecanoic acid (14-MPA) | Human visceral adipocytes | 2 µM, 5 µM, 10 µM | SCD1 mRNA | Dose-dependent decrease | [6][8] |

| anteiso-12-methyltetradecanoic acid (12-MTA) | HepG2 | 5 µM, 10 µM | FASN mRNA | Concentration-dependent increase | [15] |

| Phytanic Acid | Rat primary hepatocytes | Physiological concentrations | Glucose transporter-1 and -2 mRNA | Increased expression | [13] |

| Phytanic Acid | CV-1 cells | - | PPARα activation | EC50 ~40 µM | [4] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs

Objective: To identify and quantify BCFAs in biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

Internal standards (e.g., deuterated BCFAs)

-

Solvents: Hexane (B92381), Methanol (B129727), Chloroform

-

Derivatization agent: Boron trifluoride (BF₃) in methanol or acetyl-chloride in methanol

-

Saturated NaCl solution

-

GC-MS system with a polar capillary column

Procedure:

-

Lipid Extraction:

-

To the sample, add a known amount of internal standard.

-

Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

For biofluids, a liquid-liquid extraction with a similar solvent system can be used.

-

Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Derivatization (Fatty Acid Methyl Ester - FAME Preparation):

-

To the dried lipid extract, add 1 mL of acetyl-chloride in methanol or BF₃-methanol solution.

-

Cap the vial tightly and heat at 95°C for the specified time.

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs into a clean GC vial.

-

-

GC-MS Analysis:

-

Inject the FAMEs into the GC-MS.

-

Use a polar capillary column and an optimized temperature program for separation.

-

Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Identify BCFA-FAMEs based on their retention times and mass spectra compared to standards.

-

Quantify the BCFAs by comparing their peak areas to those of the internal standards.

-

Cell Culture and Treatment with BCFAs (MCF-7 Cells)

Objective: To assess the effect of BCFAs on the viability of MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

BCFA of interest (e.g., 13-MTD) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow cells to adhere for 24 hours.

-

-

BCFA Treatment:

-

Prepare serial dilutions of the BCFA in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1%.

-

Remove the old medium and add the BCFA-containing medium to the wells.

-

Include a vehicle control (medium with solvent only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC50 value (the concentration of BCFA that inhibits cell growth by 50%).

-

Western Blot Analysis for NF-κB Activation

Objective: To detect the activation of the NF-κB pathway by measuring the phosphorylation of p65 and the degradation of IκBα.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies (anti-p-p65, anti-IκBα, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

-

Detection:

-

Add chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize to the loading control.

-

Signaling Pathways Modulated by Branched-Chain Fatty Acids

NF-κB Signaling Pathway

BCFAs can inhibit the canonical NF-κB signaling pathway, which is a central regulator of inflammation. The pathway is initiated by stimuli such as LPS binding to TLR4, leading to a signaling cascade that results in the phosphorylation and degradation of IκBα. This allows the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. BCFAs can interfere with this pathway, for instance, by downregulating TLR4 expression.

Caption: Inhibition of the NF-κB signaling pathway by BCFAs.

PPARα Activation Pathway

BCFAs, particularly phytanic acid, are natural ligands for PPARα, a nuclear receptor that plays a crucial role in lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcription. These target genes are involved in fatty acid uptake, binding, and β-oxidation.

Caption: Activation of the PPARα signaling pathway by BCFAs.

Conclusion

Branched-chain fatty acids are emerging as a class of bioactive lipids with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, and metabolism highlights their importance in human health and disease. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge, providing actionable experimental protocols, and visualizing the underlying molecular mechanisms. Further investigation into the structure-activity relationships of different BCFAs and their clinical efficacy is warranted to fully harness their therapeutic potential.

References

- 1. Quantitative RT-PCR for measuring gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BCFA suppresses LPS induced IL-8 mRNA expression in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-Time qRT-PCR [ncbi.nlm.nih.gov]

- 15. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Decomposition Products of Barbiturates: The Case of Pentobarbital

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentobarbital (B6593769), a short-acting barbiturate (B1230296), is susceptible to decomposition through various pathways, including hydrolysis, photolysis, oxidation, and thermal stress. The primary degradation routes involve the cleavage of the barbiturate ring, leading to the formation of several key decomposition products. This guide provides a comprehensive overview of the predicted decomposition products of pentobarbital, detailing the chemical transformations, experimental protocols for degradation studies, and a summary of quantitative data. The primary mechanism of action for pentobarbital is the potentiation of the GABAA receptor, and while extensive research has focused on the parent compound, data on the specific biological activities of its degradation products are limited.

Introduction

Pentobarbital, chemically known as 5-ethyl-5-(1-methylbutyl)barbituric acid, is a central nervous system depressant. Its stability is a critical factor in its formulation, storage, and therapeutic efficacy. Understanding the degradation pathways and the resulting products is essential for ensuring drug safety and quality. This technical guide synthesizes the available scientific literature to provide a detailed analysis of pentobarbital's decomposition.

Decomposition Pathways and Products

The decomposition of pentobarbital can be initiated by several factors, leading to a variety of degradation products. The principal pathways are hydrolysis and photolysis, which primarily involve the opening of the pyrimidine (B1678525) ring.

Hydrolytic Decomposition

Hydrolysis of the barbiturate ring is a major degradation pathway, particularly under alkaline conditions. The reaction proceeds through the cleavage of the amide bonds within the ring.

-

Primary Hydrolysis Products: The initial hydrolytic cleavage of the pentobarbital ring can occur at different positions, leading to the formation of malonuric acid and ureide derivatives.

-

Secondary Hydrolysis Products: Further degradation of the primary products can yield simpler molecules, including amides and diamides.[1]

A key study on the hydrolysis of pentobarbital identified the following degradation products:

-

Ethyl-(1-methylbutyl)malonuric acid

-

Ureide of 2-ethyl-3-methylhexanoic acid

-

Amide of this compound

-

Ethyl(1-methylbutyl)malondiamide [1]

The formation of these products is dependent on the pH and temperature of the solution.

Photolytic Decomposition

Exposure to ultraviolet (UV) light can induce photochemical degradation of pentobarbital. This process can lead to both ring opening and dealkylation of the substituent at the C-5 position.

One of the identified photoproducts is 5-ethylbarbituric acid , resulting from the dealkylation of the 1-methylbutyl group.[1] Photolysis can also lead to the formation of the same ring-opened products observed in hydrolysis, such as the ureide and amide derivatives.[1]

Oxidative Decomposition

Forced degradation studies using oxidizing agents like hydrogen peroxide have shown that pentobarbital is susceptible to oxidative stress. However, the specific chemical structures of the resulting degradation products are not extensively detailed in the readily available literature. Stability-indicating assays have detected the formation of "non-interfering peaks" during chromatography, confirming that degradation occurs, but the identification of these compounds remains an area for further research.[2][3]

Thermal Decomposition

Thermal stress can also induce the degradation of pentobarbital. Studies have shown that upon heating, pentobarbital can decompose, but as with oxidative degradation, the specific structural elucidation of the thermal degradants is not well-documented in the reviewed literature. It is known that heating barbiturates to decomposition can emit toxic fumes of nitric oxide.

Quantitative Data on Pentobarbital Degradation

Quantitative data on the formation of specific degradation products are sparse in the literature. Most studies focus on the percentage of the parent drug remaining after forced degradation.

| Degradation Condition | Pentobarbital Remaining | Degradation Products Observed (Qualitative) | Reference |

| Alkaline Hydrolysis (10.8 N NaOH, 50°C, 48h) | 90.3% | Breakdown products detected | [4] |

| Alkaline Hydrolysis (10.8 N NaOH, 50°C, 7 days) | 69.1% | Breakdown products detected | [4] |

| Acidic Hydrolysis (10.8 N HCl, 50°C, 8 days) | No degradation detected | No breakdown products detected | [4] |

| Oxidative Stress (30% H₂O₂, 50°C, 7 days) | No degradation detected | No breakdown products detected | [4] |

| Thermal Stress (80°C, 7 days) | 88.8% | Four breakdown products detected | [4] |

| Photolysis (UV-Vis light, 25°C, 7 days) | No degradation detected | No breakdown products detected | [4] |

| Soil Degradation (17 weeks, various soil types) | 10-19% | Not specified | [5] |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for replicating and comparing degradation studies. The following are examples of protocols used in the forced degradation of pentobarbital.[2][4]

Acid and Alkaline Hydrolysis

-

Preparation of Stock Solution: A stock solution of pentobarbital sodium (e.g., 1 mg/mL) is prepared in deionized water.

-

Acid Hydrolysis: An aliquot of the stock solution is mixed with a strong acid (e.g., 1 N or 10.8 N HCl) and heated (e.g., at 50°C) for a specified period (e.g., 1 to 192 hours).

-

Alkaline Hydrolysis: An aliquot of the stock solution is mixed with a strong base (e.g., 1 N or 10.8 N NaOH) and heated (e.g., at 50°C) for a specified period (e.g., 1 to 192 hours).

-

Neutralization and Analysis: After the stress period, the solutions are cooled and neutralized. The samples are then diluted to a suitable concentration and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Oxidative Degradation

-

Preparation of Stock Solution: A stock solution of pentobarbital sodium is prepared.

-

Oxidative Stress: An aliquot of the stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%) and heated (e.g., at 50°C) for a specified duration (e.g., 1 hour to 7 days).

-

Analysis: The solution is cooled, diluted, and analyzed by HPLC.

Thermal Degradation

-

Preparation of Solution: A solution of pentobarbital sodium is prepared in a suitable solvent (e.g., deionized water).

-

Thermal Stress: The solution is heated in an oven at a high temperature (e.g., 80°C or 105°C) for a defined period (e.g., 5 hours to 7 days).

-

Analysis: The solution is cooled, diluted if necessary, and analyzed by HPLC.

Photolytic Degradation

-

Preparation of Solution: A solution of pentobarbital sodium is prepared.

-

Photo-Stress: The solution is exposed to a light source, such as direct sunlight or a UV lamp, for a specified duration (e.g., 5 to 7 days) at room temperature. A dark control is typically kept under the same conditions but protected from light.

-

Analysis: The solutions are then analyzed by HPLC.

Signaling Pathways and Biological Activity

Mechanism of Action of Pentobarbital

The primary mechanism of action of pentobarbital and other barbiturates is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[6][7] By binding to a distinct site on the receptor, pentobarbital increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. At higher concentrations, pentobarbital can directly activate the GABAA receptor, even in the absence of GABA.[8]

Biological Activity of Decomposition Products

There is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways of the identified decomposition products of pentobarbital. While the pharmacology of the parent drug is well-established, the potential for its degradation products to interact with the GABAA receptor or other biological targets has not been extensively investigated. The toxicity of these degradation products is also largely unknown.[9]

Visualizations

Decomposition Pathways

Caption: Predicted hydrolytic and photolytic decomposition pathways of pentobarbital.

Experimental Workflow for Forced Degradation

Caption: General experimental workflow for forced degradation studies of pentobarbital.

Conclusion

Pentobarbital undergoes degradation through several pathways, with hydrolysis and photolysis being the most characterized. These processes lead to the formation of various ring-opened products and, in the case of photolysis, dealkylation. While detailed experimental protocols for forced degradation studies are available, there is a notable lack of quantitative data on the yields of specific degradation products and a significant gap in the understanding of their chemical structures under oxidative and thermal stress. Furthermore, the biological activities and potential toxicities of these decomposition products remain largely unexplored. Further research is warranted to fully characterize all degradation products and to assess their pharmacological and toxicological profiles to ensure the complete safety and efficacy of pentobarbital-containing pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. madbarn.com [madbarn.com]

- 6. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.flvc.org [journals.flvc.org]

Methodological & Application

Application Note: Synthesis of 2-Ethyl-3-methylhexanoic Acid from 3-Methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-ethyl-3-methylhexanoic acid from 3-methylhexanoic acid via alpha-alkylation. The methodology involves the formation of a dianion of the starting carboxylic acid using lithium diisopropylamide (LDA), followed by quenching with an ethyl halide. This procedure offers a direct route to introduce an ethyl group at the α-position of the carboxylic acid. The protocol includes a detailed experimental procedure, a summary of expected quantitative data based on analogous reactions, and a workflow diagram for clarity.

Introduction

Alpha-alkylation of carboxylic acids is a fundamental transformation in organic synthesis, enabling the construction of more complex molecular architectures from simpler precursors. The introduction of alkyl groups at the alpha-position of a carboxylic acid can significantly impact its biological activity, making this a crucial reaction in drug discovery and development. The target molecule, this compound, is a substituted fatty acid with potential applications in various fields of chemical and pharmaceutical research. The direct alkylation of the parent carboxylic acid, 3-methylhexanoic acid, presents an efficient synthetic strategy. This is typically achieved by deprotonation at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form a nucleophilic enolate, which is then reacted with an alkylating agent.[1][2] The use of two equivalents of a strong base is necessary to first deprotonate the acidic carboxylic acid proton and subsequently the α-proton to form the dianion.

Signaling Pathway and Experimental Workflow

The synthesis of this compound from 3-methylhexanoic acid proceeds through a straightforward two-step sequence involving deprotonation and alkylation. The logical workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials:

-

3-Methylhexanoic acid

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-